

4-Hydroxyhippuric Acid: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: 4-Hydroxyhippuric acid

Cat. No.: B556546

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **4-Hydroxyhippuric acid**, a glycine conjugate of 4-hydroxybenzoic acid, is a metabolite primarily derived from the dietary intake of polyphenols and the metabolism of parabens.[1][2] It serves as a biomarker for the consumption of phenolic-rich foods and can indicate exposure to certain environmental chemicals.[3] While it is a naturally occurring metabolite in human physiology, its toxicological profile is not extensively documented in dedicated public studies. This guide provides a comprehensive overview of the available safety data, outlines standard toxicological assessment methodologies, and explores its potential biological interactions.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₄	[4][5]
Molecular Weight	195.17 g/mol	[4][5]
CAS Number	2482-25-9	[4][5]
Synonyms	p-Hydroxyhippuric acid, 4-Hydroxybenzoylglycine, N-(4-hydroxybenzoyl)-glycine	[4]

Toxicological Profile

A complete toxicological profile for **4-Hydroxyhippuric acid**, including quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and ADI (Acceptable Daily Intake), is not readily available in the public domain. The safety information is primarily derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Classification

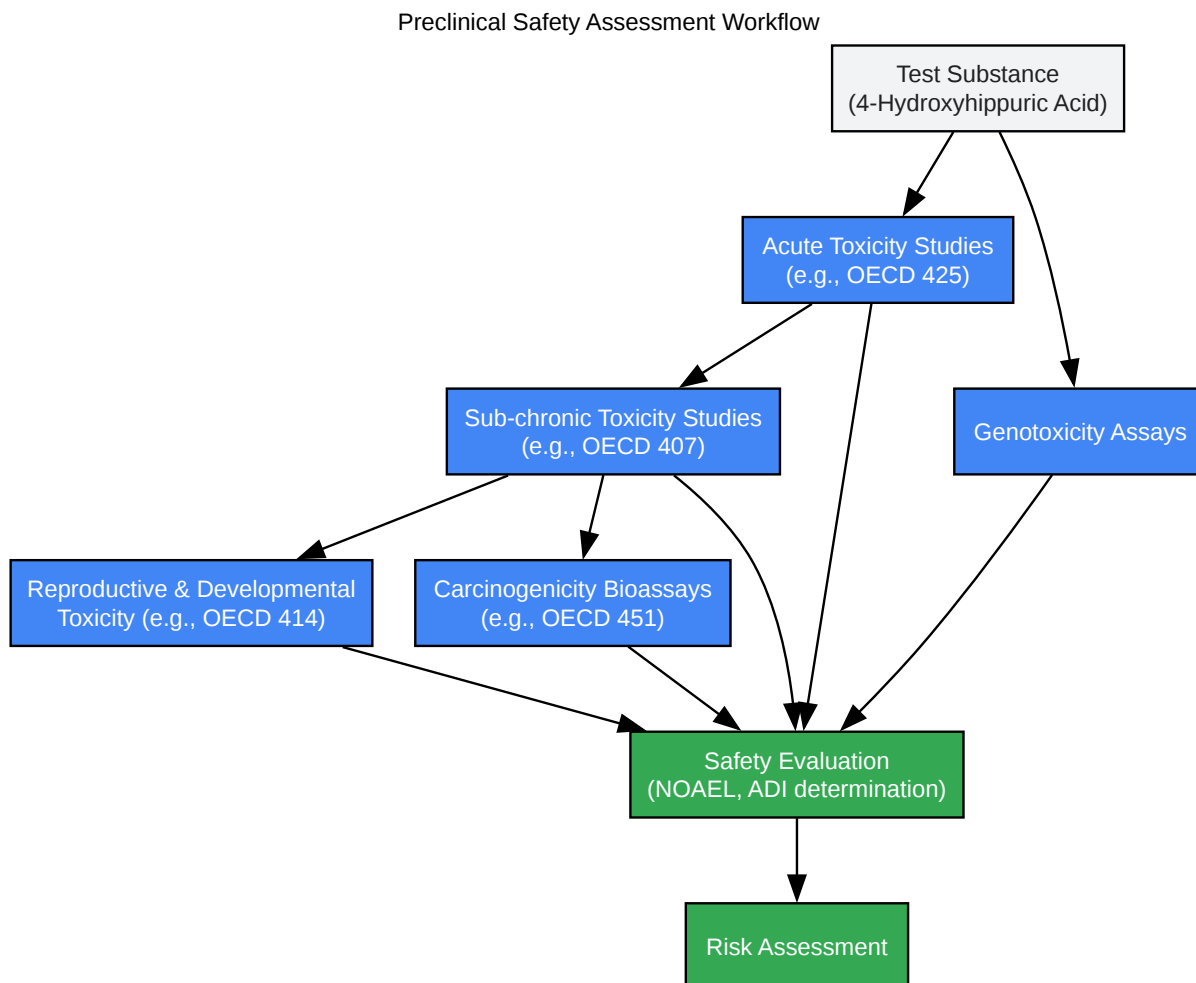
The GHS classification for **4-Hydroxyhippuric acid** indicates potential health risks upon exposure.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation	3	H335: May cause respiratory irritation

Source:[4]

Preclinical Safety Assessment Workflow

The following diagram illustrates a standard workflow for the preclinical safety assessment of a chemical substance like **4-Hydroxyhippuric acid**, based on OECD guidelines.



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A standard workflow for preclinical safety assessment.

Experimental Protocols for Toxicological Assessment

While specific studies on **4-Hydroxyhippuric acid** are scarce, the following are standard experimental protocols that would be employed to establish a comprehensive toxicological profile.

Acute Oral Toxicity (OECD 425)

The objective of an acute oral toxicity study is to determine the short-term toxic effects of a single oral dose of a substance and to estimate its median lethal dose (LD50).^[6] The Up-and-Down Procedure (UDP) is a method that uses a minimal number of animals.^[7]

Methodology:

- **Animal Model:** Typically rats or mice.
- **Dosage:** A single animal is dosed at a level just below the estimated LD50.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days.
- **Sequential Dosing:** Subsequent animals are dosed at higher or lower levels depending on the outcome of the previously dosed animal.
- **LD50 Calculation:** The LD50 is calculated using the maximum likelihood method.^[6]

Genotoxicity Assays

Genotoxicity assays are performed to identify substances that can cause genetic damage.

- **Ames Test (Bacterial Reverse Mutation Assay - OECD 471):** This test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.^[8]
- **In Vitro Chromosomal Aberration Test (OECD 473):** This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).^{[9][10]} Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.^[11]

Sub-chronic Toxicity (OECD 407)

This study provides information on the toxic effects of repeated oral administration of a substance over a period of 28 or 90 days. It helps in identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Methodology:

- Animal Model: Typically rats.
- Dosage: The substance is administered daily in graduated doses to several groups of animals for 28 or 90 days. A control group receives the vehicle only.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
- Analysis: At the end of the study, hematology, clinical biochemistry, and gross and microscopic pathology are performed.

Signaling Pathway Interactions

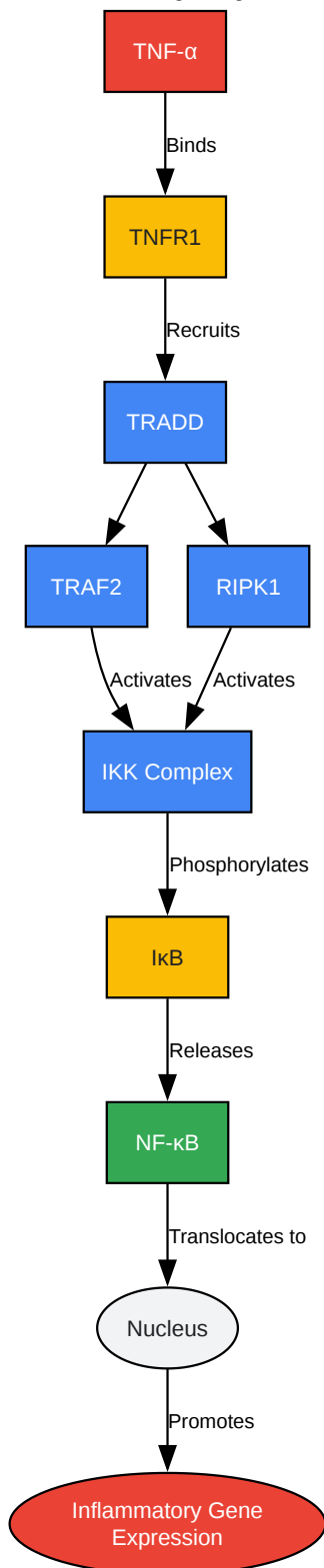
Direct studies on the signaling pathways modulated by **4-Hydroxyhippuric acid** are limited. However, its precursor, 4-hydroxybenzoic acid, and other microbial-derived phenolic acids have been shown to influence inflammatory pathways.

Inhibition of Organic Anion Transporter 1 (OAT1)

4-Hydroxyhippuric acid has been identified as an inhibitor of the organic anion transporter 1 (OAT1) with an IC₅₀ of 25 μ M in opossum kidney cells.^[12] OAT1 is crucial for the transport of a wide range of endogenous and exogenous substances in the kidney. Inhibition of OAT1 can affect the disposition of various drugs and toxins.

Potential Influence on TNF- α Signaling

Studies on dihydroxylated phenolic acids derived from microbial metabolism have shown that they can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) in human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS).^[12] Given that **4-Hydroxyhippuric acid** is a similar metabolite, it may possess anti-inflammatory properties. The general signaling pathway for TNF- α is depicted below.

General TNF- α Signaling Pathway

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A simplified diagram of the TNF- α signaling cascade.

Safety Assessment Summary

Exposure: Human exposure to **4-Hydroxyhippuric acid** is primarily through the diet, as it is a metabolite of polyphenols found in fruits and vegetables.[1] It is also a metabolite of parabens used as preservatives in food, cosmetics, and pharmaceuticals.[2]

Hazard Identification: Based on GHS classifications, **4-Hydroxyhippuric acid** is considered harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[4] There is no evidence to suggest it is a carcinogen.

Risk Characterization: Due to the absence of a NOAEL, a quantitative risk assessment cannot be performed. The primary concern for acute exposure would be irritation. As a normal human metabolite, low-level chronic exposure from dietary sources is not expected to pose a significant health risk. However, elevated levels may be indicative of underlying metabolic conditions or high exposure to environmental toxins.[3]

Conclusion: The toxicological data on **4-Hydroxyhippuric acid** is incomplete, with a notable lack of quantitative data from dedicated studies. The available information suggests a moderate acute toxicity profile, primarily related to its irritant properties. Further research, including acute and sub-chronic toxicity studies, as well as genotoxicity assays, is necessary to establish a comprehensive safety profile and to determine an acceptable daily intake level. For drug development professionals, it is important to consider its potential to inhibit OAT1, which could lead to drug-drug interactions.

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